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molecular formula C22H21ClN2O5 B046060 Quizalofop-P-tefuryl CAS No. 119738-06-6

Quizalofop-P-tefuryl

Cat. No. B046060
M. Wt: 428.9 g/mol
InChI Key: BBKDWPHJZANJGB-UHFFFAOYSA-N
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Patent
US05120348

Procedure details

To a 500 milliliter roundbottom flask were added 0.055 mole of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, 0.055 mole of 2-tetrahydrofuranylmethyl 2-bromopropanoate, 0.110 mole of anhydrous potassium carbonate, and 250 milliliters of acetonitrile. The mixture was refluxed for 5.5 hours and the solvent removed. The residue was filtered through a column of alumina with dichloromethane. Solvent removal and recrystallization from boiling hexane resulted in an 85% yield of 2-tetrahydrofuranylmethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate. The material melted over a range of 52°-55° C.
Quantity
0.055 mol
Type
reactant
Reaction Step One
Name
2-tetrahydrofuranylmethyl 2-bromopropanoate
Quantity
0.055 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[CH:16]=[N:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Cl:17])[CH:13]=3)[N:8]=2)=[CH:4][CH:3]=1.Br[CH:21]([CH3:31])[C:22]([O:24][CH2:25][CH:26]1[CH2:30][CH2:29][CH2:28][O:27]1)=[O:23].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:6][C:5]1[CH:18]=[CH:19][C:2]([O:1][CH:21]([CH3:31])[C:22]([O:24][CH2:25][CH:26]3[CH2:30][CH2:29][CH2:28][O:27]3)=[O:23])=[CH:3][CH:4]=1)[CH:16]=[N:15]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.055 mol
Type
reactant
Smiles
OC1=CC=C(OC2=NC3=CC=C(C=C3N=C2)Cl)C=C1
Name
2-tetrahydrofuranylmethyl 2-bromopropanoate
Quantity
0.055 mol
Type
reactant
Smiles
BrC(C(=O)OCC1OCCC1)C
Name
Quantity
0.11 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
the solvent removed
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a column of alumina with dichloromethane
CUSTOM
Type
CUSTOM
Details
Solvent removal and recrystallization

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=CC(=NC2=CC1)OC1=CC=C(OC(C(=O)OCC2OCCC2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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